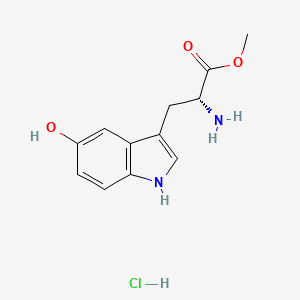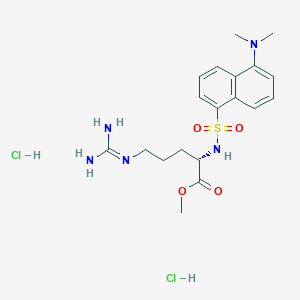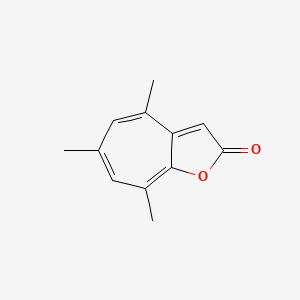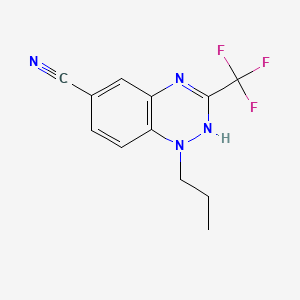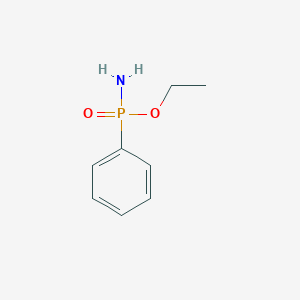
Ethyl P-phenylphosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl P-phenylphosphonamidoate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyl group, a phenyl group, and an amido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl P-phenylphosphonamidoate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl P-phenylphosphonamidoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonamidoates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl P-phenylphosphonamidoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and biochemical probes.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl P-phenylphosphonamidoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biochemical activity.
Comparación Con Compuestos Similares
Ethyl P-phenylphosphonamidoate can be compared with other organophosphorus compounds such as:
Phenylphosphonic acid: Similar in structure but lacks the ethyl and amido groups.
Ethylphosphonic acid: Contains the ethyl group but not the phenyl or amido groups.
Phosphonamidates: A broader class of compounds with varying substituents on the phosphorus atom.
Uniqueness: The presence of both ethyl and phenyl groups, along with the amido functionality, makes this compound unique. This combination of groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and industry.
Propiedades
Número CAS |
5326-06-7 |
|---|---|
Fórmula molecular |
C8H12NO2P |
Peso molecular |
185.16 g/mol |
Nombre IUPAC |
[amino(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C8H12NO2P/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10) |
Clave InChI |
VHOZXMNGSRJOPF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



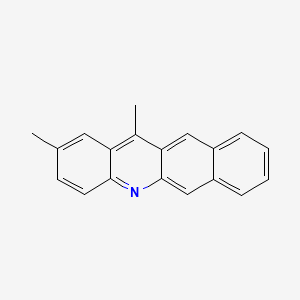
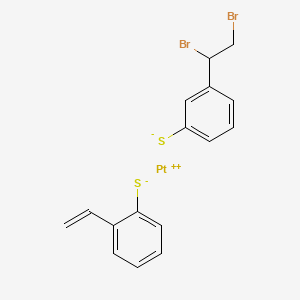

![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
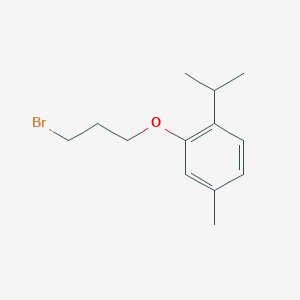
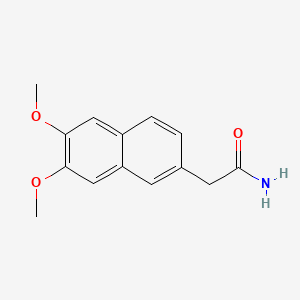
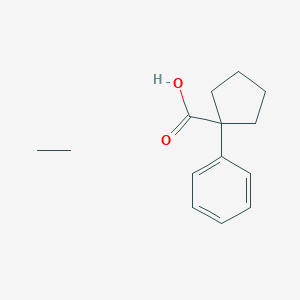
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
